molecular formula C19H25N3O4S2 B609152 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B609152
M. Wt: 423.6 g/mol
InChI Key: YKNITTNJEATJKT-UHFFFAOYSA-N
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Description

ML356, also known as Compound 16, is a chemical compound that acts as an inhibitor for fatty acid synthase. Fatty acid synthase is an enzyme that plays a crucial role in the synthesis of fatty acids. ML356 specifically inhibits the thioesterase domain of fatty acid synthase, making it a valuable tool in scientific research, particularly in the study of cancer and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific literature .

Industrial Production Methods

Industrial production of ML356 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

ML356 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving ML356 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from the reactions involving ML356 depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

ML356 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of fatty acid synthase and its effects on fatty acid synthesis.

    Biology: Employed in cellular studies to understand the role of fatty acid synthase in cell metabolism and growth.

    Medicine: Investigated for its potential therapeutic applications in treating cancer and metabolic diseases by inhibiting fatty acid synthase.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting fatty acid synthase .

Mechanism of Action

ML356 exerts its effects by inhibiting the thioesterase domain of fatty acid synthase. This inhibition blocks the de novo synthesis of palmitate, a key fatty acid, in cells. The molecular targets involved include the thioesterase domain of fatty acid synthase, which is crucial for the enzyme’s activity. By blocking this domain, ML356 effectively reduces the synthesis of fatty acids, impacting cell metabolism and growth .

Comparison with Similar Compounds

Similar Compounds

    C75: Another fatty acid synthase inhibitor with a different mechanism of action.

    Orlistat: A well-known inhibitor of fatty acid synthase used in the treatment of obesity.

    Cerulenin: A natural product that inhibits fatty acid synthase by binding to the enzyme’s active site.

Uniqueness of ML356

ML356 is unique in its specific inhibition of the thioesterase domain of fatty acid synthase, with an IC50 value of 0.334 micromolar. It also exhibits good membrane permeability and stability in human and mouse plasma, making it a valuable tool for in vivo studies .

Properties

IUPAC Name

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNITTNJEATJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
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2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
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2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Customer
Q & A

Q1: How does ML356 interact with its target, Fatty Acid Synthase (FAS), and what are the downstream effects of this interaction?

A1: ML356 selectively inhibits the thioesterase (TE) domain of FAS. [] This domain is responsible for the final step in fatty acid synthesis, cleaving the newly formed palmitate molecule from the acyl carrier protein (ACP). By inhibiting FAS-TE, ML356 prevents the release of palmitate, effectively blocking the biosynthesis of this fatty acid within cells. [] This is significant because increased FAS expression is linked to poor prognosis in various cancers. []

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